

# bupirimate mode of action adenosin-deaminase inhibition

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## Compound Focus: Bupirimate

CAS No.: 41483-43-6

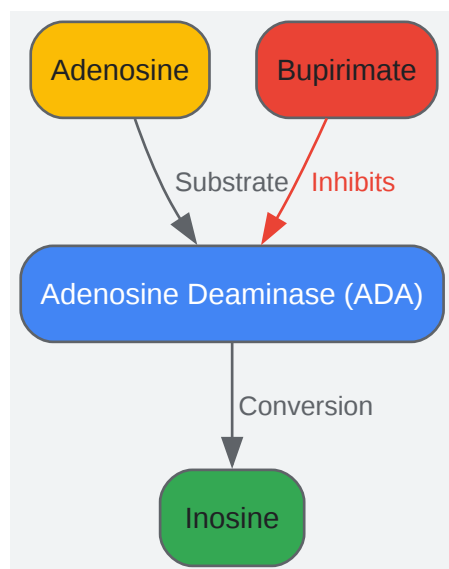
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## Mechanism of Action and Metabolic Activation

**Bupirimate** is a systemic fungicide that inhibits adenosine deaminase, an enzyme crucial in purine metabolism [1]. One of its metabolites, **ethirimol**, shares this mechanism of action [1].

Available information does not provide a complete signaling pathway for **bupirimate's** fungicidal action. The diagram below outlines the general purine metabolism pathway into which ADA inhibition fits, with a placeholder for **bupirimate's** specific molecular target.



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*General purine metabolism pathway affected by adenosine deaminase inhibition.*

## Quantitative Data on Residues and Risk

While molecular interaction data is limited, field studies provide quantitative residue and risk assessment data for **bupirimate** and ethirimol in crops, as summarized below [1].

**Table 1: Residue and Risk Assessment Data for Bupirimate and Ethirimol in Cucumbers [1]**

Analyte	Half-life ( $t_{1/2}$ ) in Cucumbers	Maximum Residue Limit (MRL)	Risk Quotient (RQ)	Linear Range (UPLC-MS/MS)	Limit of Quantification (LOQ)
<b>Bupirimate</b>	0.57 - 1.39 days	Below MRL	< 1.3%	0.001 – 0.5 mg L <sup>-1</sup>	0.01 mg kg <sup>-1</sup>
<b>Ethirimol</b>	Data not specified	Data not specified	< 1.3%	0.001 – 0.5 mg L <sup>-1</sup>	0.01 mg kg <sup>-1</sup>

## Experimental Protocols and Methodologies

For researchers investigating ADA inhibition, here are relevant experimental approaches from recent studies.

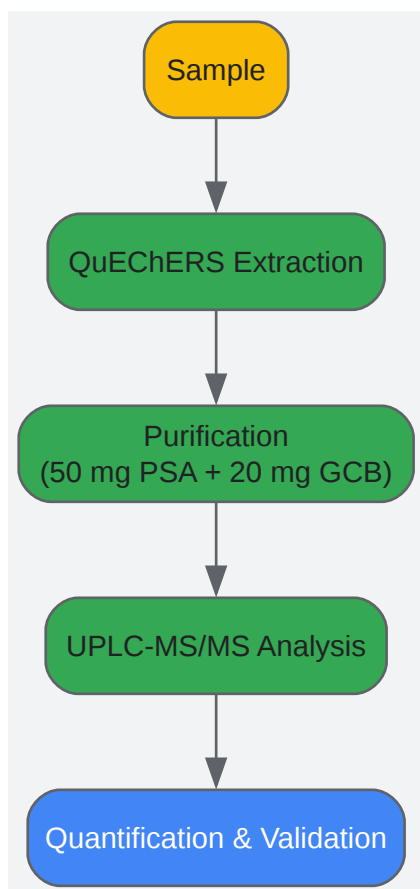
### Protocol for Detecting Bupirimate and Ethirimol Residues

This method is used for monitoring the parent compound and its metabolite in crops [1].

- **1. Sample Preparation:** The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed.
- **2. Purification:** A combination of **50 mg PSA (Primary Secondary Amine)** and **20 mg GCB (Graphitized Carbon Black)** is optimal for removing pigments and polar impurities in cucumber matrices.

- **3. Instrumental Analysis:** Detection and quantification are performed using **Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)**.
- **4. Method Validation:**
  - **Linearity:** The calibration curve shows a linear relationship within 0.001–0.5 mg L<sup>-1</sup>, with a correlation coefficient (R<sup>2</sup>) of 1.0000.
  - **Recovery:** Average recovery rates for **bupirimate** and ethirimol are between 95.2% and 98.7%.
  - **Precision:** The Relative Standard Deviations (RSDs) range from 0.92% to 5.54%.

The workflow for this analytical method is summarized below.



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*Analytical workflow for determining **bupirimate** and ethirimol residues in crops.*

## Protocol for Studying ADA Inhibition Mechanisms

Molecular dynamics (MD) simulations can provide insights into the interaction between inhibitors and ADA at the atomic level [2].

- **1. System Preparation:**
  - Obtain the 3D structure of Adenosine Deaminase from the Protein Data Bank (PDB).
  - Prepare the molecular structure of the inhibitor (e.g., energy minimization using Gaussian09 at the B3LYP/6-31G\* level).
  - Parameterize the inhibitor using a tool like the PRODRG2.5 server.
- **2. Molecular Dynamics Simulation:**
  - Use software like GROMACS with a force field (e.g., GROMOS 53a6).
  - Solvate the system in a periodic box with an SPC water model.
  - Neutralize the system by adding ions (e.g., Na<sup>+</sup> and Cl<sup>-</sup>).
  - Perform energy minimization using the steepest descent algorithm.
  - Equilibrate the system with 100 ps NVT (constant Number of particles, Volume, and Temperature) and 100 ps NPT (constant Number of particles, Pressure, and Temperature) ensembles.
  - Run a production MD simulation for a sufficient time (e.g., 100 ns) with a time step of 2 fs.
- **3. Data Analysis:**
  - **Binding Free Energy:** Calculate using methods like Linear Interaction Energy (LIE).
  - **Conformational Changes:** Analyze using Principal Component Analysis (PCA) and Free Energy Landscape (FEL).
  - **Key Residues:** Identify critical binding residues through hydrogen bond occupation analysis and alanine scanning.

## Research Gaps and Future Directions

Available information indicates several areas where further research is needed:

- **Detailed Molecular Mechanism:** The precise molecular interactions between **bupirimate**, ethirimol, and the adenosine deaminase enzyme remain uncharacterized [1] [3].
- **Structural Biology Data:** There are no published crystal structures of ADA in complex with **bupirimate** or ethirimol to guide structure-based drug design.
- **Comprehensive Signaling Pathways:** The full downstream consequences of ADA inhibition in fungal cells, and how it leads to fungicidal activity, are not fully mapped.

Future research should focus on structural studies, omics technologies (transcriptomics, proteomics) to elucidate the fungal response to ADA inhibition, and exploration of potential cross-resistance with other fungicides.

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To cite this document: Smolecule. [bupirimate mode of action adenosin-deaminase inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

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